N1-(2-Bromoethyl)ethane-1,2-diamine dihydrochloride
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Overview
Description
N1-(2-Bromoethyl)ethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C4H13BrCl2N2 and a molecular weight of 239.97 g/mol . It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-Bromoethyl)ethane-1,2-diamine dihydrochloride typically involves the reaction of ethylenediamine with 2-bromoethanol in the presence of hydrochloric acid. The reaction proceeds as follows: [ \text{C2H4(NH2)2} + \text{BrCH2CH2OH} \rightarrow \text{C4H13BrCl2N2} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N1-(2-Bromoethyl)ethane-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.
Reduction Reactions: Reduction can lead to the formation of ethylenediamine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride are used.
Major Products Formed:
Substitution Reactions: Products include substituted ethylenediamine derivatives.
Oxidation Reactions: Products include amine oxides.
Reduction Reactions: Products include reduced ethylenediamine derivatives.
Scientific Research Applications
N1-(2-Bromoethyl)ethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(2-Bromoethyl)ethane-1,2-diamine dihydrochloride involves its interaction with nucleophiles, leading to the formation of substituted products. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This mechanism is crucial in various synthetic applications and research studies.
Comparison with Similar Compounds
N-(1-Naphthyl)ethylenediamine dihydrochloride: Used in the quantitative analysis of nitrate and nitrite in water samples.
N-(2-Bromoethyl)ethane-1,2-diamine Dihydrobromide: Similar in structure but differs in the counterion (bromide instead of chloride).
Uniqueness: N1-(2-Bromoethyl)ethane-1,2-diamine dihydrochloride is unique due to its specific reactivity and applications in various fields. Its ability to undergo substitution, oxidation, and reduction reactions makes it a versatile compound in chemical synthesis and research.
Properties
Molecular Formula |
C4H13BrCl2N2 |
---|---|
Molecular Weight |
239.97 g/mol |
IUPAC Name |
N'-(2-bromoethyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C4H11BrN2.2ClH/c5-1-3-7-4-2-6;;/h7H,1-4,6H2;2*1H |
InChI Key |
GUOSYTRMEUAGRU-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCBr)N.Cl.Cl |
Origin of Product |
United States |
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